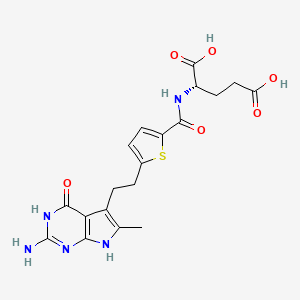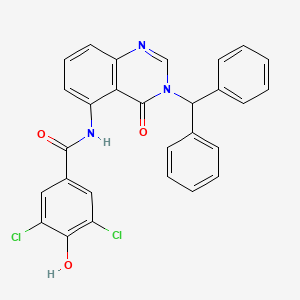![molecular formula C25H30ClN3O5S B12366784 (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol is a complex organic compound that features a combination of multiple functional groups, including a phenothiazine derivative, a piperazine ring, and a deuterated propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Phenothiazine Derivative: The initial step involves the synthesis of the phenothiazine core, which is achieved through the cyclization of 2-chlorobenzene-1-thiol with aniline derivatives under oxidative conditions.
Deuteration of Propyl Chain: The propyl chain is deuterated using deuterium gas in the presence of a suitable catalyst.
Coupling with Piperazine: The deuterated propyl chain is then coupled with piperazine under basic conditions.
Final Coupling with (E)-but-2-enedioic Acid: The final step involves the coupling of the piperazine derivative with (E)-but-2-enedioic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenothiazine moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols.
Substitution: The chlorophenothiazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s deuterated propyl chain can be used in studies involving isotope effects, providing insights into metabolic pathways and enzyme mechanisms.
Medicine
Medically, the phenothiazine derivative is of interest due to its potential pharmacological properties, including antipsychotic and anti-inflammatory effects. The deuterated version may offer improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The deuterated propyl chain may enhance the compound’s stability and bioavailability by reducing metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Fluphenazine: Another phenothiazine derivative with similar pharmacological properties.
Deuterated Drugs: Compounds like deuterated benzodiazepines, which offer improved pharmacokinetics.
Uniqueness
What sets (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol apart is its combination of a deuterated propyl chain with a phenothiazine core. This unique structure may offer enhanced pharmacological properties and reduced side effects compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C25H30ClN3O5S |
|---|---|
Peso molecular |
526.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3OS.C4H4O4/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-7,16,26H,3,8-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,8D2,9D2; |
Clave InChI |
RTCSNZNRAGVXCS-PEQMLDECSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)CCO)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


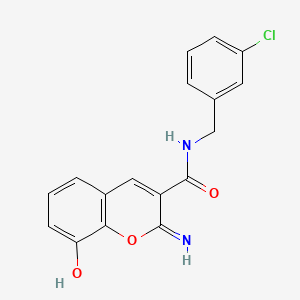
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
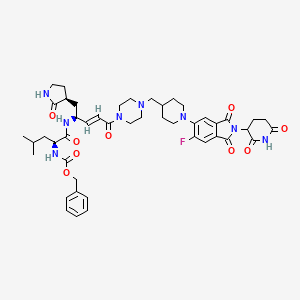
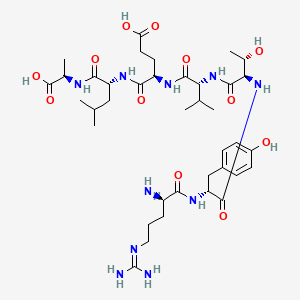
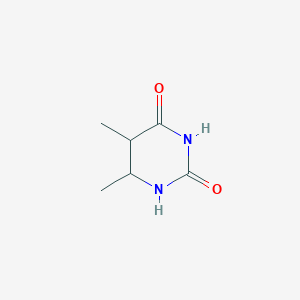
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)

![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)


